4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9F3N2O |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
4-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)9-2-1-3-10(4-9)17-6-8(5-16)11(18)7-17/h1-4,8H,6-7H2 |
InChI Key |
BSSNVYFHSXOHNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)CN1C2=CC=CC(=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Dieckmann Cyclization for Pyrrolidinone Formation
The Dieckmann cyclization, an intramolecular ester condensation, is frequently employed to synthesize pyrrolidin-4-one scaffolds. For example, ethyl 3-cyano-4-(3-(trifluoromethyl)phenylamino)butanoate undergoes base-mediated cyclization to yield the pyrrolidinone core.
Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOEt (1.2 eq) | EtOH | 80°C, 6 h | 72% |
This method ensures regioselective ketone formation at the 4-position but requires precise control over steric and electronic effects to avoid side reactions.
[3+2] Cycloaddition with Azomethine Ylides
Azomethine ylides, generated in situ from sarcosine and aryl aldehydes, participate in 1,3-dipolar cycloadditions with acrylonitrile derivatives. The trifluoromethylphenyl group is introduced via a substituted benzaldehyde precursor.
Example Protocol
-
React 3-(trifluoromethyl)benzaldehyde with sarcosine at 120°C to form the ylide.
-
Add acrylonitrile and heat at 100°C for 12 h.
-
Isolate the pyrrolidine-3-carbonitrile intermediate (85% yield).
Chiral auxiliaries or asymmetric catalysis may enhance enantioselectivity, though this remains underexplored for the target compound.
Functionalization of the Pyrrolidine Core
Trifluoromethylphenyl Group Introduction
The 3-(trifluoromethyl)phenyl moiety is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.
Ullmann Coupling with Copper Catalysis
Aryl halides react with pyrrolidine amines under Ullmann conditions:
Optimized Conditions
| Component | Details |
|---|---|
| Aryl bromide | 3-bromo-trifluoromethylbenzene |
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Base | Cs2CO3 |
| Solvent | DMSO |
| Yield | 68% |
This method suffers from moderate yields due to competing dehalogenation but benefits from operational simplicity.
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers higher efficiency for electron-deficient aryl halides:
Protocol
-
React 1-bromo-3-(trifluoromethyl)benzene with pyrrolidin-4-one under Pd2(dba)3/Xantphos catalysis.
-
Yield: 89% after 24 h at 100°C in toluene.
Nitrile Group Installation Strategies
Cyanide Displacement of Activated Intermediates
A leaving group (e.g., bromide or mesylate) at the 3-position of the pyrrolidinone undergoes nucleophilic substitution with cyanide sources:
Case Study
-
Mesylate formation: Treat 3-hydroxy-pyrrolidin-4-one with MsCl/Et3N.
-
Displace mesylate with KCN in DMF at 60°C (Yield: 76%).
Side products include elimination byproducts, necessitating careful temperature control.
Cyanation via Sandmeyer Reaction
Diazotization of a 3-amino-pyrrolidin-4-one followed by treatment with CuCN provides the nitrile:
Limitations
-
Requires stable diazonium intermediates.
-
Yields rarely exceed 50% due to competing decomposition.
One-Pot Multistep Syntheses
Recent advances emphasize telescoped processes to minimize isolation steps. For example:
Integrated Protocol
-
Cyclize ethyl 4-(3-(trifluoromethyl)phenylamino)-3-cyanobutanoate via Dieckmann condensation.
-
Directly treat the crude pyrrolidinone with POCl3/DMF to form a Vilsmeier-Haack complex.
-
Quench with NH4CN to install the nitrile (Overall yield: 61%).
Challenges and Optimization Opportunities
Regioselectivity in Cyclization Steps
Competing 5-exo vs. 6-endo cyclization pathways can lead to regioisomers. Computational modeling (DFT) suggests that electron-withdrawing groups favor 5-exo transition states.
Stability of Nitrile Intermediates
The nitrile group is prone to hydrolysis under acidic or basic conditions. Stabilizing strategies include:
-
Use of aprotic solvents (e.g., THF, DCM).
-
Avoiding aqueous workups until final stages.
Chemical Reactions Analysis
Reactivity of the Pyrrolidine Ring
The pyrrolidine scaffold undergoes typical nitrogen-containing heterocycle reactions:
-
Ring-opening reactions : Under acidic or basic conditions, the ring may open via nucleophilic attack at the carbonyl carbon (C4), forming intermediates for further functionalization.
-
N-Alkylation/Arylation : The nitrogen atom can undergo alkylation or arylation using electrophilic reagents (e.g., alkyl halides), modifying the substituent at the 1-position .
Transformations of the 4-Ketone Group
The ketone at position 4 participates in several key reactions:
-
Reduction : Catalytic hydrogenation or borohydride reduction converts the ketone to a secondary alcohol, yielding 4-hydroxy derivatives.
-
Condensation reactions : The ketone reacts with hydrazines or hydroxylamines to form hydrazones or oximes, respectively, which are intermediates for heterocycle synthesis.
Carbonitrile Group Reactivity
The carbonitrile group at position 3 enables:
-
Hydrolysis : Acidic or basic hydrolysis produces carboxylic acids or amides. For example, treatment with concentrated HCl yields 3-carboxylic acid derivatives .
-
Nucleophilic addition : Grignard reagents or organolithium compounds add to the nitrile, forming ketones after hydrolysis .
Trifluoromethylphenyl Substituent Behavior
The electron-withdrawing trifluoromethyl group directs electrophilic aromatic substitution (EAS) to the meta position, though reactivity is generally low due to the CF3 group’s deactivating effect . Notable reactions include:
-
Halogenation : Requires harsh conditions (e.g., Cl2/AlCl3) to introduce halogens at the meta position relative to CF3 .
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible under palladium catalysis, enabling aryl group diversification .
Comparative Reactivity with Structural Analogs
The table below highlights key differences in reactivity compared to related compounds:
Stability and Reaction Conditions
Scientific Research Applications
Anticancer Properties
Research indicates that 4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | 25 | Significant reduction in viability |
| MCF-7 (breast cancer) | 30 | Induction of apoptosis |
| HeLa (cervical cancer) | 20 | Cell cycle arrest |
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival and proliferation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Inhibition of growth |
| Klebsiella pneumoniae | 10 µg/mL | Effective growth inhibition |
| Escherichia coli | 20 µg/mL | Moderate inhibition |
These results indicate that the compound could be a candidate for developing new antimicrobial therapies.
Synthetic Methodologies
The synthesis of this compound involves several steps, typically starting from readily available precursors. A common synthetic route includes:
- Formation of Pyrrolidine Ring : The initial step involves the cyclization of an appropriate amine and carbonyl compound.
- Introduction of Trifluoromethyl Group : This can be achieved using trifluoromethylating agents such as trifluoroacetic acid or other fluorinated reagents.
- Carbonitrile Formation : The final step involves the introduction of the cyano group through nucleophilic substitution or other methods.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Anticancer Efficacy :
- A study published in Cancer Research evaluated the effects of the compound on A549 cells, reporting a dose-dependent decrease in cell viability and increased apoptosis markers.
-
Antimicrobial Efficacy Assessment :
- Research in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, allowing for better interaction with the target site .
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile (Impurity a, )
- Structure : Aromatic benzene ring with -CF₃ and -CN substituents.
- Key Differences : Lacks the pyrrolidine ring and ketone group. The aromatic system may confer rigidity compared to the flexible pyrrolidine core.
- Implications : The absence of a heterocycle limits its ability to mimic peptide bonds but enhances stability under acidic conditions.
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile ()
- Structure : Pyrazolopyrimidine fused ring system with -CN and -CF₃-like groups (4-fluorophenyl).
- The ketone at the 7-position mirrors the 4-oxo group in the target compound.
- Implications : Such structures are explored as kinase inhibitors, suggesting the target compound may also interact with enzymatic active sites.
3-Pyridinecarbonitrile Derivatives ()
- Structure : Pyridine ring with -CN, -CF₃, and diazenyl (-N=N-) groups.
- Key Differences : The pyridine ring is aromatic and less flexible than pyrrolidine. The diazenyl group introduces redox activity and photochemical properties.
- Implications : Diazenyl groups enable applications in dyes or photosensitizers, diverging from the medicinal focus of the target compound.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Property Trends
| Property | Target Compound | 4-Amino-2-(CF₃)benzonitrile | Pyrazolopyrimidine-3-CN |
|---|---|---|---|
| LogP (estimated) | ~2.1 (moderate lipo.) | ~2.5 | ~3.0 |
| Hydrogen Bond Acceptors | 3 | 3 | 5 |
| Rotatable Bonds | 2 | 1 | 4 |
Research Findings and Implications
- Synthesis Challenges : Pyrrolidine derivatives often require multi-step syntheses, such as cyclization reactions or Birch reductions (e.g., ). The trifluoromethyl group may necessitate specialized reagents like CF₃-containing aryl halides.
- Structural Analysis : X-ray crystallography (utilizing SHELX programs) has been critical in resolving similar compounds, such as pyrazolone-metal complexes (). These studies highlight the importance of hydrogen bonding and steric effects in stabilizing molecular conformations.
- Biological Relevance : The nitrile group in pyrazolopyrimidines () and benzonitriles () often enhances binding affinity through dipole interactions or covalent bonding with cysteine residues.
Biological Activity
4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies involving this compound, emphasizing its pharmacological properties and therapeutic potential.
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carbonitrile functional group, contributing to its unique chemical reactivity and biological profile.
Antiinflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a common target for anti-inflammatory drugs. In vitro assays demonstrated IC50 values ranging from 0.02 to 0.04 µM for selective COX-2 inhibitors derived from related structures .
Table 1: Comparison of Anti-inflammatory Activities of Related Compounds
| Compound Name | IC50 (µM) | COX Selectivity Index |
|---|---|---|
| Compound A | 0.02 | 8.22 |
| Compound B | 0.04 | 9.31 |
| Compound C | 0.03 | 7.50 |
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Various studies have explored the efficacy of pyrrolidine derivatives in inhibiting tumor cell proliferation. For example, compounds with similar scaffolds have been reported to exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Emerging research indicates that derivatives of pyrrolidine compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The ability to penetrate the blood-brain barrier is crucial for such applications, and preliminary data suggest that modifications in the trifluoromethyl group enhance brain penetration .
Case Study 1: In Vivo Efficacy
A study conducted on a series of pyrrolidine derivatives, including those structurally related to this compound, evaluated their efficacy in animal models of inflammation. The results indicated significant reductions in paw edema in carrageenan-induced models, demonstrating the anti-inflammatory potency of these compounds .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship (SAR) study was performed on various pyrrolidine derivatives to identify key structural features responsible for biological activity. The analysis revealed that the trifluoromethyl group significantly enhances anti-inflammatory and antitumor activities while maintaining low toxicity profiles .
Q & A
Q. What are the key considerations for achieving high regioselectivity in the synthesis of 4-Oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carbonitrile derivatives?
Regioselectivity in pyrrolidine carbonitrile synthesis is influenced by reaction conditions such as solvent choice, base selection, and temperature. For example, using malononitrile in alcohols (e.g., methanol) with sodium as a base promotes regioselective formation of the desired isomer by stabilizing intermediates through solvation effects. This method avoids competing pathways that lead to isomeric byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond angles, as demonstrated in studies of structurally similar pyrrolidine derivatives (e.g., bond length precision of ±0.004 Å and R-factor analysis) . Complementary techniques include H/C NMR for functional group verification and HRMS for molecular weight confirmation (e.g., HRMS-ESI with <2 ppm error) .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses of trifluoromethyl-containing pyrrolidine carbonitriles?
Optimization involves stepwise adjustments:
- Solvent choice : Polar aprotic solvents like sulfolane enhance fluoride ion reactivity in halogen-exchange steps (e.g., substituting Cl with F using KF) .
- Catalyst control : Sodium in methanol accelerates cyclization while minimizing side reactions .
- Temperature modulation : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .
Q. What strategies are employed to resolve contradictions in reported synthetic routes for similar carbonitrile derivatives?
Discrepancies in regioselectivity (e.g., malononitrile vs. alternative nucleophiles) are addressed through mechanistic studies (e.g., DFT calculations to map transition states) and independent synthesis of proposed intermediates. For example, competing pathways in benzothiepinopyridine formation were resolved by isolating and characterizing key intermediates .
Q. How do structural modifications at specific positions influence the compound's pharmacological activity, based on SAR studies?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
- Pyrrolidine ring substitution : Electron-withdrawing groups (e.g., oxo at C4) increase electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibition) .
Q. What in vitro models are appropriate for assessing the compound's biological activity and toxicity profiles?
Q. How do computational methods aid in predicting the reactivity and stability of intermediates in the synthesis pathway?
Molecular docking and MD simulations predict binding affinities for target proteins, while DFT calculations optimize transition-state geometries (e.g., modeling nucleophilic attack in cyclization steps) .
Q. What are the common impurities encountered during synthesis, and how are they identified and quantified?
Q. What analytical approaches validate the compound's stability under various storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with periodic HPLC-UV analysis assess degradation products. Lyophilization or inert-atmosphere storage is recommended for hygroscopic derivatives .
Q. How does the presence of electron-withdrawing groups like trifluoromethyl affect the compound's reactivity in subsequent chemical transformations?
The trifluoromethyl group reduces electron density at adjacent carbons, directing electrophilic substitution to meta/para positions. For example, it facilitates nucleophilic aromatic substitution in pyridine rings by activating specific sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
